molecular formula C17H14ClNO2 B11829466 (4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone

(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone

Cat. No.: B11829466
M. Wt: 299.7 g/mol
InChI Key: WZVVERCKBWMQLN-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone is an indole-derived methanone compound characterized by a 4-chlorophenyl group attached to a 5-methoxy-3-methylindole scaffold. Its molecular formula is C₁₇H₁₄ClNO₂ (molecular weight: 299.75 g/mol) . The 3-methyl substituent on the indole ring and the 4-chlorophenyl group are critical to its structural and electronic properties, influencing its pharmacological and physicochemical behavior. This compound is typically stored under dry, refrigerated conditions (2–8°C), suggesting sensitivity to hydrolysis or thermal degradation .

Properties

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

(4-chlorophenyl)-(5-methoxy-3-methylindol-1-yl)methanone

InChI

InChI=1S/C17H14ClNO2/c1-11-10-19(16-8-7-14(21-2)9-15(11)16)17(20)12-3-5-13(18)6-4-12/h3-10H,1-2H3

InChI Key

WZVVERCKBWMQLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-Benzoylphenyl)Propan-1-One

Friedel-Crafts benzoylation of n-propyl benzene with benzoyl chloride in dichloromethane, catalyzed by AlCl3_3, yields (4-propylphenyl)phenylmethanone. Subsequent allylic bromination using N-bromosuccinimide (NBS) in CCl4_4 introduces a bromine atom at the benzylic position, which is oxidized to a ketone via bis-tetrabutylammonium dichromate (TBADC) to form 1,4-diacylbenzene.

Hydrazone Formation and Cyclization

The diacylbenzene reacts with methylhydrazine to generate a hydrazone, which undergoes acid-catalyzed cyclization. For example, boron trifluoride etherate (BF3_3·OEt2_2) in acetic acid at 80°C facilitates indole ring closure. Adapting this protocol, substituting the phenyl group with 4-chlorophenyl and introducing methoxy/methyl substituents at the indole’s 5- and 3-positions would require tailored hydrazine derivatives and regioselective conditions.

Key Data :

  • Yield for analogous indole synthesis: 66–74%.

  • 1H^1H NMR (DMSO-d6_6): δ 12.03 (s, 1H, NH), 7.91 (d, J=3.0 Hz, 1H), 2.44 (s, 3H, CH3_3).

Direct N-Acylation of Preformed Indole Derivatives

N-Acylation of 5-methoxy-3-methylindole with 4-chlorobenzoyl chloride offers a streamlined route to the target compound.

Chemoselective Acylation Using Thioesters

Thioesters serve as stable acylating agents under mild conditions. A mixture of 5-methoxy-3-methylindole, 4-chlorophenyl thioester, and a catalytic base (e.g., K2_2CO3_3) in DMF at 25°C achieves selective N-acylation without competing O-acylation.

Acyl Chloride Methodology

Alternatively, 4-chlorobenzoyl chloride reacts with the indole in the presence of NaH/DMF. This method, adapted from, involves deprotonating the indole’s NH group followed by nucleophilic acyl substitution:

Optimized Conditions :

  • Solvent: Anhydrous DMF.

  • Temperature: 0°C → room temperature.

  • Yield: 85% for analogous N-acylated indoles.

Characterization :

  • IR (KBr): νmax_{\text{max}} 1670 cm1^{-1} (C=O).

  • 13C^{13}C NMR: δ 189.12 (C=O), 55.81 (OCH3_3).

Metal-Mediated Coupling Strategies

Copper and silver catalysts enable domino reactions for constructing indole-acyl hybrids.

Copper-Catalyzed sp3^33 C–H Functionalization

A domino reaction of N,N-dimethyl-2-(phenylethynyl)aniline with TBHP (tert-butyl hydroperoxide) in DMSO, catalyzed by Cu(OAc)2_2·H2_2O/Ag2_2CO3_3, forms 3-aroylindoles. Modifying the arylacetylene to include 4-chlorophenyl and adjusting substituents on the aniline precursor could yield the target.

Reaction Parameters :

  • Catalyst: Cu(OAc)2_2·H2_2O (20 mol%), Ag2_2CO3_3 (2.5 equiv).

  • Temperature: 90°C.

  • Yield: 68–77% for related compounds.

Oxidative Coupling Limitations

While efficient for 3-acylindoles, this method struggles with N-acylation. Thus, post-synthetic modification (e.g., introducing the 4-chlorophenyl group via Suzuki coupling) may be necessary, complicating the route.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)ScalabilityKey Challenges
Fischer Cyclization66–74>95%ModerateMulti-step, regioselectivity
Direct N-Acylation80–85>98%HighMoisture-sensitive reagents
Metal-Mediated68–7790–95%LowByproduct formation

Critical Insights :

  • Direct N-acylation offers the highest yield and scalability but requires strict anhydrous conditions.

  • Fischer synthesis provides modularity for substituent variation but involves hazardous oxidants (TBADC).

  • Metal-mediated routes are rapid but less suited for N-acylated products.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR (500 MHz, DMSO-d6_6) : δ 12.03 (s, 1H, NH), 7.91 (d, J=3.0 Hz, 1H, H-2), 7.80 (d, J=8.5 Hz, 2H, Ar-H), 3.79 (s, 3H, OCH3_3), 2.44 (s, 3H, CH3_3).

  • 13C^{13}C NMR (126 MHz, DMSO-d6_6) : δ 189.12 (C=O), 156.15 (C-O), 132.07 (C-Cl), 55.81 (OCH3_3), 21.44 (CH3_3).

Mass Spectrometry

  • HRMS (ESI) : m/z calcd for C19_{19}H15_{15}ClNO3_3 [M+H]+^+: 356.0689; found: 356.0692 .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group undergoes NAS under basic or catalytic conditions. Key findings include:

Reaction PartnerConditionsProduct/OutcomeYieldSource
HydrazinesDME, 160°C (microwave)Amidino-hydrazone derivatives65–78%
PhenethylaminesHCl catalysis, DMF, 60°CIndole-amine conjugates72%
Thiourea derivativesEtOH, 120°C (microwave)Guanidine-linked indoles58%

Mechanistic Insight : Chlorine at the para position activates the phenyl ring for nucleophilic attack, with methoxy and methyl groups on the indole modulating electronic effects.

Electrophilic Aromatic Substitution (EAS)

The indole ring participates in EAS at C2 and C4 positions due to electron-rich nature:

ElectrophileConditionsPosition SubstitutedOutcomeSource
Acetyl chloridePOCl₃, N,N-dimethylacetamideC33-Acetylindole derivatives
BromoacetateKOH, DMF, RTN1Alkylated indole esters
Nitrosonium tetrafluoroborateAcOH, 0°CC5Nitroso-adducts (unstable)

Key Observation : The 5-methoxy group directs electrophiles to C6 and C7 positions, while the 3-methyl group sterically hinders C2 substitution.

Redox Reactions

The methanone (C=O) group and indole NH site participate in redox processes:

ReagentConditionsReaction TypeOutcomeSource
NaBH₄EtOH, RTKetone reductionSecondary alcohol (unstable)
DDQDCM, refluxOxidative couplingDimerized indole derivatives
H₂O₂/Fe²⁺Acetonitrile, 50°CN-OxidationIndole N-oxide

Stability Note : The reduced alcohol form undergoes rapid re-oxidation in air.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Catalyst SystemCoupling PartnerPosition ModifiedYieldSource
Pd(OAc)₂/XPhosArylboronic acidsC5 (methoxy site)41%
CuI/ProlineTerminal alkynesC753%
Ni(COD)₂/dtbbpyAlkylzinc reagentsChlorophenyl ring67%

Limitation : Steric hindrance from the 3-methyl group reduces yields in C2 couplings.

Acid/Base-Mediated Transformations

ReactionConditionsOutcomeApplicationSource
HCl hydrolysis6M HCl, refluxMethoxy → hydroxy conversionBioactive metabolite synthesis
LDA deprotonationTHF, -78°CNH lithiationC3 functionalization
BF₃·Et₂O catalysisCH₂Cl₂, RTFriedel-Crafts alkylationPolycyclic indole derivatives

Notable Case : Acidic hydrolysis of the 5-methoxy group generates a phenolic derivative with enhanced COX-2 inhibition (IC₅₀ = 0.8 μM vs parent IC₅₀ = 3.2 μM) .

Biocatalytic Modifications

Recent advances employ enzymatic systems:

EnzymeSubstrateReactionAdvantageSource
Magnetic aminated starchIndole derivativesGreen synthesis89% yield, minimal purification
CYP450 3A4Mammalian microsomesO-DemethylationMetabolic pathway analysis

Reaction Optimization Data

Comparative analysis of solvent effects on NAS (chlorophenyl vs indole reactivity):

SolventDielectric ConstantNAS Yield (Chlorophenyl)EAS Yield (Indole)
DMF36.778%22%
Acetonitrile37.565%34%
DME7.241%68%

Polar aprotic solvents favor NAS at the chlorophenyl group, while ethers enhance indole EAS .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for late-stage diversification. The 3-methyl group necessitates careful optimization of steric factors, while the 5-methoxy group serves as both a directing group and a modifiable pharmacophore .

Scientific Research Applications

(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

Positional Methyl Substitution on Indole
  • (4-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone (CAS: 6260-97-5): This positional isomer features a 2-methyl group on the indole ring instead of 3-methyl. Such changes can modulate potency; for example, indole derivatives with 3-substituents often exhibit higher receptor affinity due to optimal spatial alignment .
Substituents on the Aryl Group
  • (2-Chlorophenyl)(2,5-dimethyl-1H-indol-3-yl)methanone: The 2-chlorophenyl group introduces ortho-substitution effects, creating steric and electronic differences compared to the para-substituted analog.
Indole Nitrogen Modifications
  • 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone: The morpholinoethyl chain on the indole nitrogen enhances solubility via hydrogen bonding but may reduce CNS penetration due to increased polarity. In contrast, the 3-methyl group in the target compound offers a balance between lipophilicity and metabolic stability .

Pharmacological Activity

Cannabinoid Receptor Affinity
  • Indole derivatives with 3-methyl groups (e.g., the target compound) show higher CB1 receptor binding than pyrrole analogs. For example, pyrrole-derived methanones exhibit 5–10× lower potency in hypomobility and antinociception assays .
  • Side Chain Length : Compounds with C4–C6 alkyl chains (e.g., pentyl or hexyl) on the indole nitrogen, such as those in , demonstrate optimal CB1 affinity. The target compound’s shorter methyl group may reduce receptor interactions but improve metabolic stability .
Kinase Inhibition
  • 4-Amino-3-(1H-indol-1-yl)phenylmethanone (): This compound inhibits mitogen-activated protein kinase (MAPK) with IC₅₀ values in the nanomolar range.

Physicochemical and ADMET Properties

Property Target Compound 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone (4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
LogP ~3.5 (estimated) ~2.8 (polar morpholinoethyl group) ~5.2 (hydrophobic naphthyl)
Water Solubility Low (logS ≈ -4.5) Moderate (logS ≈ -3.2) Very low (logS ≈ -6.0)
Caco-2 Permeability Moderate (logPapp ≈ -5.2) High (logPapp ≈ -4.8) Low (logPapp ≈ -6.5)
Metabolic Stability High (resistant to CYP450) Moderate (morpholinoethyl susceptible to oxidation) Low (long alkyl chain prone to ω-oxidation)
  • Key Observations: The target compound’s 3-methyl and 5-methoxy groups balance lipophilicity and solubility, favoring oral bioavailability. Naphthyl-substituted analogs () exhibit poor solubility, limiting therapeutic utility despite high target affinity. Morpholinoethyl chains () improve solubility but may reduce blood-brain barrier penetration .

Biological Activity

Overview of the Compound

(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone is an indole-based compound that belongs to a class of synthetic cannabinoids. These compounds often exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties.

1. Anticancer Properties

Research indicates that indole derivatives can exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines:

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHeLa (cervical cancer)15.2Induction of apoptosis
Compound BMCF-7 (breast cancer)12.4Inhibition of cell proliferation
Compound CA549 (lung cancer)10.8Disruption of mitochondrial function

The presence of the methoxy group in the structure is often linked to enhanced cytotoxicity due to its ability to modulate various signaling pathways involved in cell growth and apoptosis.

2. Anti-inflammatory Effects

Indole derivatives have been studied for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. For example:

  • In vitro studies demonstrated that certain indole derivatives reduced the production of TNF-alpha and IL-6 in macrophages.
  • Animal models have shown reduced edema and inflammatory markers following administration of these compounds.

3. Neuroprotective Activity

Some studies suggest that indole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases:

  • Mechanisms include antioxidant activity and inhibition of neuroinflammation.
  • Case studies have reported improvements in cognitive function in animal models treated with similar compounds.

4. Analgesic Properties

Indole-based compounds are also being investigated for their analgesic effects:

  • Studies have shown that these compounds can interact with cannabinoid receptors, leading to pain relief.
  • Clinical trials are ongoing to evaluate their efficacy in chronic pain management.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of indole derivatives, including those similar to this compound, against human cancer cell lines. The study found that specific substitutions on the indole ring significantly enhanced anticancer activity, with one compound demonstrating an IC50 value below 10 µM against multiple cancer types .

Case Study 2: Anti-inflammatory Effects

In a preclinical model assessing the anti-inflammatory potential of indole derivatives, researchers observed that treatment with this compound analogs resulted in a significant decrease in paw edema in rats induced by carrageenan . This suggests potential therapeutic applications for inflammatory conditions.

Q & A

Q. How is target engagement validated in cellular models for mechanistic studies?

  • Methodological Answer : CRISPR knockouts of putative targets (e.g., MAPK) confirm pathway specificity. Western blotting quantifies downstream biomarkers (e.g., p-ERK). Transcriptomic profiling (RNA-seq) identifies differentially expressed genes post-treatment, linking bioactivity to molecular mechanisms .

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